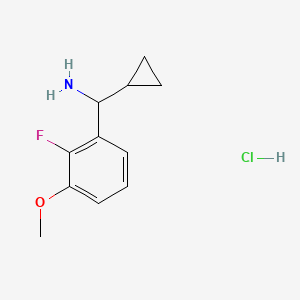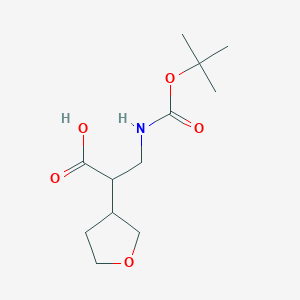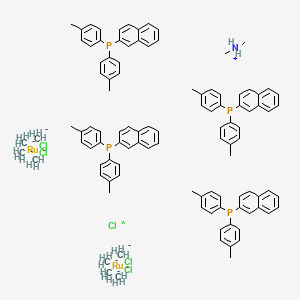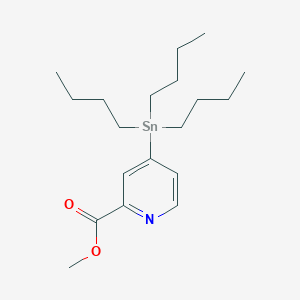
N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide is a useful research compound. Its molecular formula is C19H22FN5O2S and its molecular weight is 403.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Quantum Chemical and Molecular Dynamics Studies
One notable application of piperidine derivatives, which include compounds structurally similar to N1-[(1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl]-N2-(3-(methylthio)phenyl)oxalamide, is in the field of corrosion inhibition. Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of three piperidine derivatives on iron using quantum chemical calculations and molecular dynamics simulations. The study provides insights into the interaction of these compounds with metal surfaces, which is crucial for developing effective corrosion inhibitors (Kaya et al., 2016).
Aurora Kinase Inhibition and Cancer Treatment
Compounds structurally related to the specified chemical have been explored as Aurora kinase inhibitors, with potential applications in cancer treatment. An example is a study on Aurora kinase inhibitors, indicating potential for treating cancer through the inhibition of Aurora A (ロバート ヘンリー,ジェームズ, 2006).
Orexin Receptor Antagonism in Binge Eating Disorders
Research on compounds structurally similar to N1-[(1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl]-N2-(3-(methylthio)phenyl)oxalamide has also focused on their role in modulating orexin receptors. Piccoli et al. (2012) evaluated the effects of certain piperidine derivatives as orexin receptor antagonists in a binge eating model, indicating potential for treating eating disorders with a compulsive component (Piccoli et al., 2012).
Glycine Transporter Inhibition in CNS Disorders
Yamamoto et al. (2016) identified piperidine-based compounds as potent glycine transporter 1 inhibitors, highlighting their potential in treating central nervous system disorders. The study emphasized the importance of the piperidine moiety in achieving the desired inhibitory activity (Yamamoto et al., 2016).
P2X7 Antagonism in Mood Disorders
Chrovian et al. (2018) synthesized piperidine-based compounds as P2X7 antagonists, showing promise in treating mood disorders. These compounds demonstrated significant receptor occupancy and tolerability in preclinical species, indicating their potential clinical applications (Chrovian et al., 2018).
Radiotracer Development for CB1 Cannabinoid Receptors
Katoch-Rouse et al. (2003) explored the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide as a PET radiotracer for studying CB1 cannabinoid receptors. This work contributes to the development of diagnostic tools in neurology and pharmacology (Katoch-Rouse & Horti, 2003).
Antifungal Activity Against Phytopathogenic Fungi
Nam et al. (2011) investigated the antifungal activity of diarylthiazole compounds, including piperidine derivatives, against Phytophthora capsici. The study provides valuable insights into the potential use of these compounds in agricultural fungicides (Nam, Choi & Choi, 2011).
Properties
IUPAC Name |
N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-N'-(3-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O2S/c1-28-16-4-2-3-15(9-16)24-18(27)17(26)21-10-13-5-7-25(8-6-13)19-22-11-14(20)12-23-19/h2-4,9,11-13H,5-8,10H2,1H3,(H,21,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDTZRNWGZNMRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B3007440.png)
![(2,4-Dimethoxyphenyl)-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B3007441.png)


![(E)-2-amino-N-butyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B3007447.png)
![N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B3007449.png)


![5-cyclopropyl-2-(4-(4-(trifluoromethyl)benzoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3007453.png)
![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]quinoline;dihydrochloride](/img/structure/B3007454.png)
![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B3007458.png)
![1-[(3-Chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B3007459.png)
